molecular formula C20H14N4O6 B337040 4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide

4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide

Cat. No.: B337040
M. Wt: 406.3 g/mol
InChI Key: XLLSAFDUMYKCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide is an organic compound with the molecular formula C20H14N4O6 and a molecular weight of 406.358 g/mol . This compound is characterized by the presence of nitro groups and benzamide moieties, making it a significant molecule in various chemical and biological research fields.

Properties

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14N4O6/c25-19(13-5-9-15(10-6-13)23(27)28)21-17-3-1-2-4-18(17)22-20(26)14-7-11-16(12-8-14)24(29)30/h1-12H,(H,21,25)(H,22,26)

InChI Key

XLLSAFDUMYKCBU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-aminobenzamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis involving coupling reactions and purification techniques such as recrystallization or chromatography would be applicable.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: The major product would be the corresponding diamine derivative.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The benzamide moiety may also play a role in binding to proteins or enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-[2-[(4-nitrobenzoyl)amino]phenyl]benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of two nitro groups and the specific arrangement of the benzamide moieties contribute to its distinct properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.